molecular formula C14H21N B13781992 N-(2-Ethyl-2-hexenyl)aniline CAS No. 68258-67-3

N-(2-Ethyl-2-hexenyl)aniline

Cat. No.: B13781992
CAS No.: 68258-67-3
M. Wt: 203.32 g/mol
InChI Key: BYYMMAFVCCUWRF-UKTHLTGXSA-N
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Description

N-(2-Ethyl-2-hexenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an aniline group attached to a 2-ethyl-2-hexenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-2-hexenyl)aniline typically involves the reaction of aniline with 2-ethyl-2-hexenal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is catalyzed by acids or bases to facilitate the nucleophilic addition of the aniline to the aldehyde group of 2-ethyl-2-hexenal.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Catalysts and solvents are selected based on their efficiency and cost-effectiveness. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-2-hexenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted anilines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

N-(2-Ethyl-2-hexenyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-2-hexenyl)aniline involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The 2-ethyl-2-hexenyl chain may also play a role in the compound’s overall bioactivity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethylhexyl)aniline
  • N-(2-Hydroxyethyl)aniline
  • N-(2-Methyl-2-hexenyl)aniline

Uniqueness

N-(2-Ethyl-2-hexenyl)aniline is unique due to the presence of the 2-ethyl-2-hexenyl chain, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.

Properties

CAS No.

68258-67-3

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-[(E)-2-ethylhex-2-enyl]aniline

InChI

InChI=1S/C14H21N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-11,15H,3-5,12H2,1-2H3/b13-9+

InChI Key

BYYMMAFVCCUWRF-UKTHLTGXSA-N

Isomeric SMILES

CCC/C=C(\CC)/CNC1=CC=CC=C1

Canonical SMILES

CCCC=C(CC)CNC1=CC=CC=C1

Origin of Product

United States

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